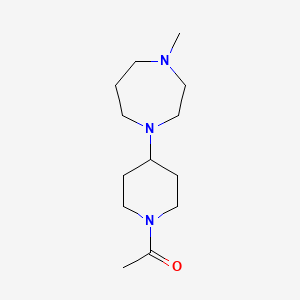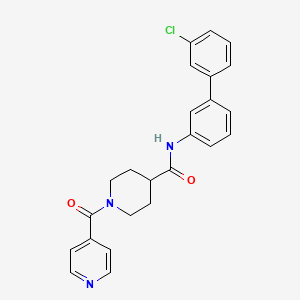
(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thienylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Thienylmethanone Formation: The thienylmethanone moiety is synthesized separately by reacting 4-ethyl-5-methylthiophene with acyl chlorides.
Coupling Reaction: Finally, the benzylated piperazine and thienylmethanone are coupled together using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, altering their activity. The piperazine ring can interact with neurotransmitter receptors, while the thienylmethanone moiety may interact with other cellular targets, leading to a combined effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-BENZYLPIPERAZINO)(4-HYDROXY-1-PIPERIDINYL)METHANONE: Similar structure but with a hydroxy group instead of the thienyl group.
(4-BENZYLPIPERAZINO)(4-METHYL-3-THIENYL)METHANONE: Similar but lacks the ethyl group on the thienyl ring.
Uniqueness
(4-BENZYLPIPERAZINO)(4-ETHYL-5-METHYL-3-THIENYL)METHANONE is unique due to the specific substitution pattern on the thienyl ring, which can influence its chemical reactivity and biological activity. The combination of the benzylpiperazine and thienylmethanone moieties provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-ethyl-5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-3-17-15(2)23-14-18(17)19(22)21-11-9-20(10-12-21)13-16-7-5-4-6-8-16/h4-8,14H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQLMYRDGGKMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-dichlorophenoxy)-N-[2-(dihydroxyamino)-4-methoxyphenyl]butanamide](/img/structure/B5026431.png)
![Ethyl 4-[(6-chloro-3-nitropyridin-2-yl)amino]benzoate](/img/structure/B5026432.png)
![N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5026440.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026467.png)
![8-[2-(4-chloro-3-ethylphenoxy)ethoxy]quinoline](/img/structure/B5026470.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,5-dimethoxybenzenesulfonamide](/img/structure/B5026478.png)
![3-(3,4-dichlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5026480.png)
![benzyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5026498.png)

![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5026517.png)
![N-(4-{[4-(4-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5026525.png)

